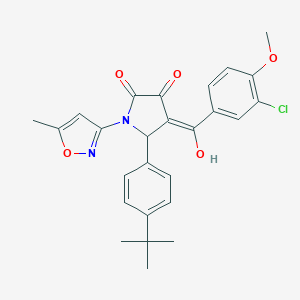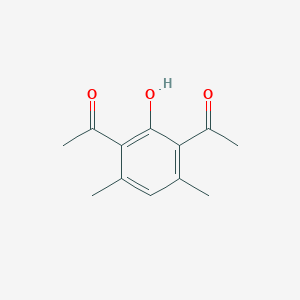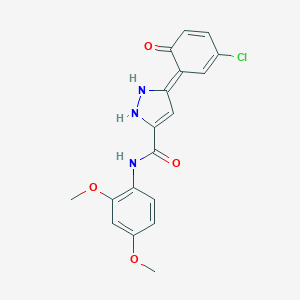
5-(4-tert-butylphenyl)-4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-tert-butylphenyl)-4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one, also known as BRD-9876, is a chemical compound that has gained significant attention in the scientific community due to its potential use in the treatment of various diseases.
Mecanismo De Acción
5-(4-tert-butylphenyl)-4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one inhibits the activity of BRD4 by binding to its bromodomain, a region of the protein that recognizes and binds to acetylated lysine residues on histones. This binding prevents the recruitment of transcriptional coactivators, which are required for the activation of certain genes. As a result, the expression of genes that are involved in the progression of cancer is downregulated.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anticancer properties, this compound has also been shown to inhibit the replication of the hepatitis B virus by targeting the viral protein HBx. Furthermore, this compound has been shown to have anti-inflammatory effects by inhibiting the activity of a protein called NF-κB, which is involved in the regulation of the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(4-tert-butylphenyl)-4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is its selectivity for BRD4. This selectivity reduces the potential for off-target effects, making this compound a potentially safer drug candidate. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 5-(4-tert-butylphenyl)-4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one. One area of research could focus on improving the solubility of this compound to make it more suitable for in vivo use. Additionally, further studies could investigate the potential use of this compound in the treatment of other diseases, such as viral infections and inflammatory disorders. Finally, future research could focus on the development of more potent and selective inhibitors of BRD4.
Conclusion:
This compound is a chemical compound that has gained significant attention in the scientific community due to its potential use in the treatment of various diseases. Its selectivity for BRD4, anticancer properties, and anti-inflammatory effects make it a promising drug candidate. However, further research is needed to improve its solubility and investigate its potential use in the treatment of other diseases.
Métodos De Síntesis
5-(4-tert-butylphenyl)-4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized using a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-tert-butylphenylhydrazine with 3-chloro-4-methoxybenzoyl chloride to form an intermediate product. This intermediate product is then reacted with 5-methylisoxazole-3-carboxylic acid to form the final product, this compound.
Aplicaciones Científicas De Investigación
5-(4-tert-butylphenyl)-4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been the subject of several scientific studies due to its potential use in the treatment of various diseases. One study found that this compound inhibits the activity of a protein called BRD4, which is involved in the regulation of gene expression. This inhibition leads to the downregulation of several genes that are involved in the progression of cancer, making this compound a potential candidate for cancer treatment.
Propiedades
Fórmula molecular |
C26H25ClN2O5 |
|---|---|
Peso molecular |
480.9 g/mol |
Nombre IUPAC |
(4E)-5-(4-tert-butylphenyl)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H25ClN2O5/c1-14-12-20(28-34-14)29-22(15-6-9-17(10-7-15)26(2,3)4)21(24(31)25(29)32)23(30)16-8-11-19(33-5)18(27)13-16/h6-13,22,30H,1-5H3/b23-21+ |
Clave InChI |
SFIDVHMFICGNCV-XTQSDGFTSA-N |
SMILES isomérico |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC(=C(C=C3)OC)Cl)\O)/C(=O)C2=O)C4=CC=C(C=C4)C(C)(C)C |
SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC(=C(C=C3)OC)Cl)O)C(=O)C2=O)C4=CC=C(C=C4)C(C)(C)C |
SMILES canónico |
CC1=CC(=NO1)N2C(C(=C(C3=CC(=C(C=C3)OC)Cl)O)C(=O)C2=O)C4=CC=C(C=C4)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B265643.png)
![5'-Benzyl 3'-butyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265648.png)
![3'-Butyl 5'-isopropyl 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265649.png)
![3'-Butyl 5'-methyl 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265650.png)
![3'-Butyl 5'-ethyl 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265651.png)
![Methyl 5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-4-(4-isopropylphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B265655.png)
![N-(4-acetylphenyl)-2-{[3-cyano-5-hydroxy-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B265661.png)
![4-(4-chlorobenzoyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265670.png)
![(4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B265671.png)

![N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide](/img/structure/B265674.png)
![5'-Isopropyl 3'-(2-methoxyethyl) 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265677.png)

